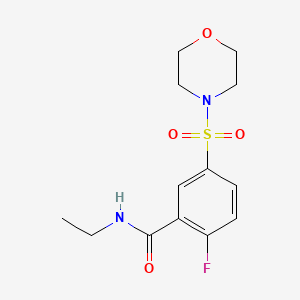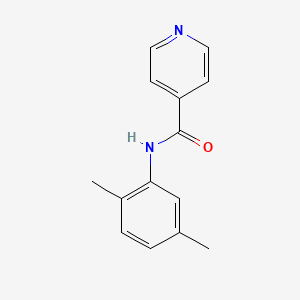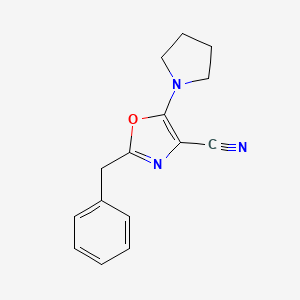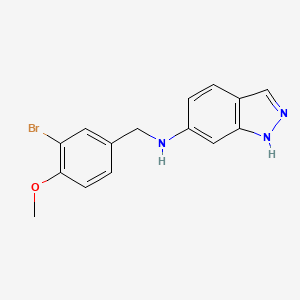
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, commonly known as DMDB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDB belongs to the family of pyrrolidinyl butanamides and has been synthesized through different methods.
作用機序
The mechanism of action of DMDB is not fully understood. However, it has been suggested that DMDB may act as a modulator of the cannabinoid receptor type 2 (CB2). DMDB has also been shown to inhibit the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects
DMDB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMDB can inhibit the growth of cancer cells and induce apoptosis. DMDB has also been shown to have anti-inflammatory effects and can reduce oxidative stress. In vivo studies have shown that DMDB can improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
DMDB has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential therapeutic applications. However, there are also some limitations to using DMDB in lab experiments. DMDB has low solubility in water, which can make it difficult to administer in vivo. DMDB also has limited stability, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for DMDB research. One potential direction is to further investigate the mechanism of action of DMDB and its potential as a modulator of the CB2 receptor. Another direction is to explore the potential therapeutic applications of DMDB in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the solubility and stability of DMDB to enhance its efficacy in lab experiments.
合成法
DMDB can be synthesized through different methods, including the reaction of 4-(2,5-dioxo-1-pyrrolidinyl)butanoyl chloride with 2,4-dimethoxyaniline in the presence of a base. Another method involves the reaction of 4-(2,5-dioxo-1-pyrrolidinyl)butanoyl chloride with 2,4-dimethoxyphenethylamine in the presence of a base. The synthesized DMDB can be purified through column chromatography or recrystallization.
科学的研究の応用
DMDB has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, DMDB has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In pharmacology, DMDB has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMDB has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-11-5-6-12(13(10-11)23-2)17-14(19)4-3-9-18-15(20)7-8-16(18)21/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYHNMDJRPLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)
![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)
![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)

![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)
